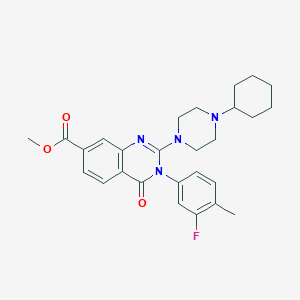

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a 4-cyclohexylpiperazine substituent at position 2, a 3-fluoro-4-methylphenyl group at position 3, and a methyl ester at position 5. The cyclohexylpiperazine moiety enhances lipophilicity, which may improve membrane permeability, while the fluorine atom could increase metabolic stability .

Properties

IUPAC Name |

methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O3/c1-18-8-10-21(17-23(18)28)32-25(33)22-11-9-19(26(34)35-2)16-24(22)29-27(32)31-14-12-30(13-15-31)20-6-4-3-5-7-20/h8-11,16-17,20H,3-7,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPQGXADXNUDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5CCCCC5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline/Quinazoline Family

The compound belongs to a broader class of 4-oxo-3,4-dihydroquinoline/quinazoline derivatives. Key structural analogs and their differences are summarized below:

Key Observations:

Core Structure: The quinazoline core (target compound) differs from quinoline analogs by an additional nitrogen atom in the bicyclic structure. Quinoline derivatives (e.g., and ) are more commonly associated with antibacterial activity (e.g., fluoroquinolones), while quinazolines are explored for anticancer and anti-inflammatory applications.

Piperazine Substituents: The 4-cyclohexylpiperazine group in the target compound introduces significant lipophilicity compared to the benzyloxycarbonyl () or aroyl/benzenesulfonyl groups (). This may improve blood-brain barrier penetration but reduce aqueous solubility .

Position 3 Substituents :

- The 3-fluoro-4-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, which could stabilize interactions with hydrophobic enzyme pockets. In contrast, cyclopropyl groups () are smaller and may favor different binding conformations.

Position 7 Functional Group :

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: The fluorine atom at position 3 may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Toxicity : Piperazine-containing compounds often exhibit dose-dependent hepatotoxicity; however, the cyclohexyl group’s bulk may mitigate this by reducing metabolic activation .

Computational Predictions and Modeling

Key inferred properties include:

- Solubility : Lower than carboxylic acid analogs due to the methyl ester and cyclohexyl group (predicted logS ≈ -4.5).

- Binding Affinity : Moderate-to-high affinity for kinase targets (e.g., EGFR), inferred from structural similarity to quinazoline-based inhibitors .

Biological Activity

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, identified by its CAS number 1251667-81-8, is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 478.6 g/mol. Its structure includes a quinazoline core substituted with a cyclohexylpiperazine moiety and a fluoromethylphenyl group, which may contribute to its biological activities.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties due to their ability to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Cytotoxicity

In a study evaluating various quinazoline derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, this compound exhibited significant cytotoxicity. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 18.79 |

| This compound | MCF-7 | 13.46 |

These results indicate that the compound has a strong potential as an anticancer agent compared to standard treatments like doxorubicin .

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory effects. The presence of specific substituents in the structure can enhance this activity by modulating inflammatory pathways.

Mechanism of Action

The compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, it can alleviate inflammation and pain associated with various conditions.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosine Kinase Inhibition : As mentioned earlier, its ability to inhibit TKRs is vital for its antitumor activity.

- Antioxidant Properties : Some studies suggest that quinazoline derivatives possess antioxidant capabilities that help in reducing oxidative stress in cells.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for quinazoline-4(3H)-one derivatives structurally analogous to this compound?

- Methodological Answer : The synthesis of quinazoline-4(3H)-one derivatives typically involves multi-step reactions. For example, condensation of substituted anilines with carbonyl reagents (e.g., phenyl isothiocyanate) under reflux conditions in pyridine yields thioxo intermediates, which are further functionalized via nucleophilic substitution with alkyl/aryl halides in DMF using bases like Cs₂CO₃ . Key steps include optimizing reaction temperatures (e.g., 100°C for cyclization) and solvent systems (DMF for S-alkylation). Yields vary depending on steric and electronic effects of substituents (66–94% reported) .

Q. How is the structural integrity of such compounds validated during synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.7 ppm for quinazoline cores) .

- Mass Spectrometry : High-resolution EI-MS to verify molecular ions (e.g., observed 393.1417 vs. calculated 393.1419 for a related compound) .

- Elemental Analysis : Combustion analysis for C, H, N to validate purity (>95% for research-grade compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for complex heterocycles like this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., distinguishing piperazine N–CH₂ from cyclohexyl protons) .

- X-ray Crystallography : To confirm stereochemistry and crystal packing effects, especially for chiral centers .

- LC-MS/MS : For detecting trace impurities (e.g., unreacted intermediates) that distort spectral profiles .

Q. How can the synthetic route be optimized to improve yield and regioselectivity?

- Methodological Answer :

- Catalytic Systems : Use Pd-catalyzed reductive cyclization for nitroarenes to streamline quinazoline formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in S-alkylation steps, while THF improves solubility for acid intermediates .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h for cyclization) and minimizes side products .

Q. What structure-activity relationship (SAR) insights exist for the 4-cyclohexylpiperazine moiety in related compounds?

- Methodological Answer :

- Piperazine Modifications : Bulky substituents (e.g., cyclohexyl) enhance binding to hydrophobic pockets in target enzymes, as seen in soluble epoxide hydrolase inhibitors .

- Fluorine Effects : The 3-fluoro-4-methylphenyl group increases metabolic stability and logP, critical for pharmacokinetics .

- Comparative Studies : Analogs with morpholine instead of piperazine show reduced potency, highlighting the importance of nitrogen spacing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.